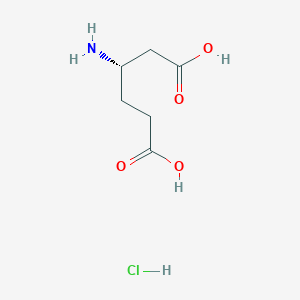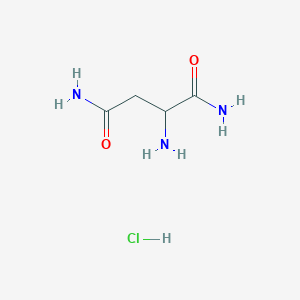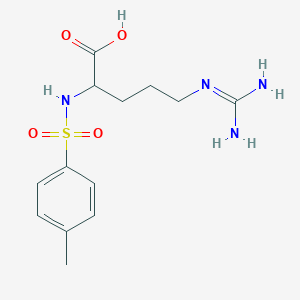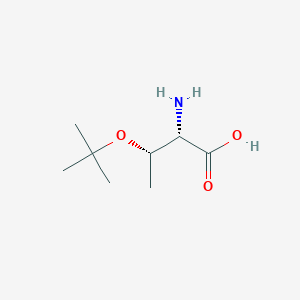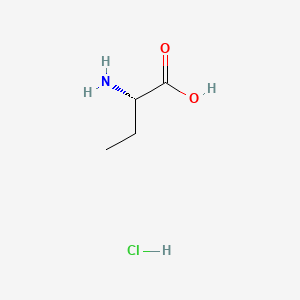
(S)-2-Aminopentanediamide hydrochloride
Übersicht
Beschreibung
In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base (e.g. an amine). An alternative name is chlorhydrate . Hydrochlorides are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .
Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its chemical structure and properties. Titrimetric analysis is one method that can be used to study the reactions of a compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . These properties include solubility, melting point, boiling point, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Resolution of Amino Acids : (S)-2-Aminopentanediamide hydrochloride is involved in the synthesis and resolution of amino acids like L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. The process involves hydrolyzing linkages and synthesizing these acids through a series of chemical reactions (Shimohigashi, Lee, & Izumiya, 1976).
Separation and Purification in Biotechnology : In biotechnology, this compound plays a role in the separation and purification of compounds. For example, 1,5-Pentanediamine hydrochloride, a derivative, is used in the purification of bio-based pentamethylene diisocyanate (PDI) from fermentation broth, showing its utility in industrial bioprocesses (Li et al., 2023).
Biological Macromolecule Crystallization : In the field of biochemistry, this compound or its derivatives can be used in the crystallization of biological macromolecules. Compounds like 2‐Methyl‐2,4‐pentanediol (MPD), which is closely related, are popular additives used for this purpose, indicating the potential application of this compound in similar contexts (Anand, Pal, & Hilgenfeld, 2002).
Chemical Synthesis and Pharmacological Studies : This compound is also used in the synthesis of various chemical structures, such as condensed pyrimidines, which have been evaluated for their anti-inflammatory and analgesic activities. This illustrates its role in creating pharmacologically active compounds (Sondhi et al., 2008).
Mass Spectrometry in Biomedical Research : this compound derivatives like 1,5-Diaminonaphthalene hydrochloride have been used in laser desorption/ionization mass spectrometry imaging of small molecules in tissues. This application is crucial in understanding metabolic pathways in biomedical research (Liu et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-aminopentanediamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-3(5(8)10)1-2-4(7)9;/h3H,1-2,6H2,(H2,7,9)(H2,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIALTSAXCJAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944359 | |
| Record name | 2-Aminopentanediimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21752-29-4 | |
| Record name | alpha-Aminoglutaramide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopentanediimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





